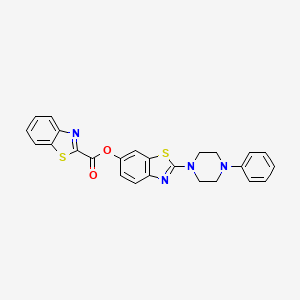

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate

Descripción

2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is a synthetic heterocyclic compound featuring a benzothiazole core substituted with a phenylpiperazine moiety and an ester-linked secondary benzothiazole group. Its structure combines pharmacophoric elements common in bioactive molecules, including:

- Benzothiazole rings: Known for diverse biological activities, such as antimicrobial, anticancer, and CNS modulation .

- Phenylpiperazine: A privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) .

- Ester linkage: Modulates solubility and metabolic stability.

Propiedades

IUPAC Name |

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S2/c30-24(23-26-19-8-4-5-9-21(19)32-23)31-18-10-11-20-22(16-18)33-25(27-20)29-14-12-28(13-15-29)17-6-2-1-3-7-17/h1-11,16H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZOJQZAGYAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)C5=NC6=CC=CC=C6S5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison with Analogs

*Inferred from structural motifs; explicit data unavailable in provided evidence.

Key Observations:

Substituent Impact on Bioactivity: The phenylpiperazine group in the target compound may enhance CNS penetration compared to the 4-methylpiperazine in , as aryl groups often increase lipophilicity and receptor affinity . The ester linkage in the target compound contrasts with the amide bond in , suggesting differences in metabolic stability.

Core Structure Variations: The dual benzothiazole system in the target compound is structurally distinct from pyrido/pyrazino-pyrimidinone cores in , which are optimized for kinase or protease inhibition. Derivatives with nitrothiophene (e.g., ) or dimethoxyphenyl groups (e.g., ) prioritize electron-deficient aromatic systems for redox-mediated activity.

Synthetic Accessibility :

- The ester-linked benzothiazole in the target compound may pose synthetic challenges compared to simpler amide derivatives (e.g., ), requiring precise coupling conditions to avoid side reactions.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.